molecular formula C20H17ClFN3O3 B2995939 5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide CAS No. 920365-04-4

5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide

Cat. No. B2995939
CAS RN: 920365-04-4
M. Wt: 401.82
InChI Key: UTIAIWCSGORBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as "Compound X" in the scientific literature. It has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Radiolabeled Antagonists for PET Imaging

Compounds structurally similar to "5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide" have been explored as radiolabeled antagonists for PET imaging. For instance, [(18)F]p-MPPF has been identified as a new 5-HT(1A) antagonist for studying serotonergic neurotransmission with PET. This research spans chemistry, radiochemistry, animal data, human data, toxicity, and metabolism, highlighting its importance in neuroimaging and the study of neurotransmission disorders (Plenevaux et al., 2000).

Myocardial Perfusion Imaging (MPI) Agents

Further research into similar compounds has led to the development of myocardial perfusion imaging (MPI) agents for PET. For example, 18F-labeled pyridaben analogs have been synthesized, characterized, and evaluated as potential MPI agents. These compounds, due to their high heart uptake and favorable biodistribution profiles, show promise as tools for diagnosing and assessing heart diseases in both preclinical and clinical settings (Mou et al., 2012).

Pharmacological Studies

Compounds with similar structures have been designed, synthesized, and evaluated for various pharmacological effects, such as anticonvulsant activity. For instance, a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were explored for their binding to benzodiazepine receptors and anticonvulsant pharmacophore, showing significant sedative-hypnotic and anticonvulsant effects without impairing learning and memory (Faizi et al., 2017).

properties

IUPAC Name

5-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3/c1-27-18-8-4-14(21)12-16(18)20(26)23-10-11-28-19-9-7-17(24-25-19)13-2-5-15(22)6-3-13/h2-9,12H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIAIWCSGORBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzamide

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